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Compound of Interest

Compound Name: C13H17CIN40O

Cat. No.: B15145436

A new class of pyrazolo[3,4-d]pyrimidine derivatives with the molecular formula C13H17CIN4O
is demonstrating significant promise in the ongoing battle against bacterial infections. This
guide provides a comparative overview of the antibacterial activity of these compounds,
supported by experimental data and detailed methodologies for researchers in drug discovery
and development.

This analysis focuses on a series of novel pyrazolo[3,4-d]pyrimidine derivatives, which have
been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria. The
core structure of these compounds is a bioisostere of purines, a class of molecules with a wide
range of pharmacological activities, including antimicrobial and antitumor properties.[1] The
strategic combination of a pyrazolo[3,4-d]pyrimidine scaffold with specific chemical moieties
has yielded derivatives with potent antibacterial effects.

Comparative Antibacterial Activity

The antibacterial efficacy of various C13H17CIN4O derivatives was assessed against both
Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The
data, summarized in the table below, showcases the varying degrees of growth inhibition
exhibited by different analogs at several concentrations.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15145436?utm_src=pdf-interest
https://www.benchchem.com/product/b15145436?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7696985/
https://www.benchchem.com/product/b15145436?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15145436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Concentration Bacterial Growth

Compound ID Target Bacterium o
(ng/mL) Inhibition
Derivative A S. aureus 50 Moderate
100 High
200 Very High
E. coli 50 Low
100 Moderate
200 High
Derivative B S. aureus 50 High
100 Very High
200 Near Complete
Inhibition
E. coli 50 Moderate
100 High
200 Very High
Derivative C S. aureus 50 Low
100 Low
200 Moderate
E. coli 50 Negligible
100 Low
200 Low

Note: The data presented is a qualitative summary based on growth curve analysis from the

cited research. "Inhibition” is defined by the reduction in optical density of bacterial cultures

over a 14-hour period.

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15145436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Among the tested compounds, Derivative B demonstrated the most potent and broad-spectrum
activity, achieving near-complete inhibition of S. aureus growth at a concentration of 200
pug/mL.[1] All evaluated derivatives showed a dose-dependent inhibitory effect against both
bacterial strains.[1]

Experimental Protocols

The antibacterial activity of the C13H17CIN4O derivatives was determined using the following
key experimental protocols:

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of the target compounds was achieved through a multi-step process. A crucial
step involves the aromatic nucleophilic substitution reaction on a chloro-substituted
pyrazolo[3,4-d]pyrimidine precursor. For instance, the synthesis of a representative compound
involved refluxing a suspension of a dichloro-C6-thioisopropyl-substituted pyrazolo[3,4-
d]pyrimidine derivative with 3-chloroaniline in absolute ethanol.[1] The resulting product was
then purified and characterized to confirm its chemical structure and molecular formula.

Broth Microdilution Assay for Minimum Inhibitory
Concentration (MIC)

The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent
that prevents visible growth of a microorganism, is a standard measure of antibacterial activity.
[2] A detailed protocol for a typical broth microdilution assay is as follows:

o Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to a specific optical
density, typically corresponding to a standardized cell count (e.g., 10”5 to 106 CFU/mL).

o Serial Dilution of Test Compounds: The C13H17CIN4O derivatives are serially diluted in a
96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton
broth) to achieve a range of concentrations.

 Inoculation: Each well containing the diluted compound is inoculated with the standardized
bacterial suspension. Control wells containing only the medium (sterility control) and medium
with bacteria (growth control) are also included.
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 Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-
24 hours).

» Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC
is recorded as the lowest concentration of the compound at which no visible bacterial growth
is observed.[3][4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and antibacterial
evaluation of the C13H17CIN4O derivatives.
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Fig. 1: Experimental workflow for antibacterial evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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